molecular formula C21H19N3O4S B2874122 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1206990-53-5

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2874122
CAS No.: 1206990-53-5
M. Wt: 409.46
InChI Key: RNQYSMYBOGEQGD-UHFFFAOYSA-N
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Description

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a urea linkage, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Urea linkage formation: The benzo[d][1,3]dioxole derivative is then reacted with an isocyanate to form the urea linkage.

    Acetamide formation: The final step involves the reaction of the urea derivative with thiophen-2-ylmethylamine under appropriate conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic amino acids in proteins, while the urea linkage can form hydrogen bonds with active site residues. The thiophene ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)acetic acid: Similar structure but with an acetic acid moiety instead of the thiophen-2-ylmethyl group.

    1-(benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Contains both benzo[d][1,3]dioxole and thiophene rings but lacks the urea linkage.

Uniqueness

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-20(22-12-17-2-1-9-29-17)10-14-3-5-15(6-4-14)23-21(26)24-16-7-8-18-19(11-16)28-13-27-18/h1-9,11H,10,12-13H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQYSMYBOGEQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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